molecular formula C19H22N8O6S2 B1228580 Cefoselis

Cefoselis

Cat. No.: B1228580
M. Wt: 522.6 g/mol
InChI Key: BHXLLRXDAYEMPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefoselis is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes multiple functional groups such as amino, hydroxyethyl, pyrazolium, thiazolyl, and methoxyiminoacetyl groups. These functional groups contribute to the compound’s reactivity and versatility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cefoselis involves multiple steps, starting with the preparation of the key intermediates. The initial step typically involves the formation of the pyrazolium ring through a cyclization reaction between a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound. The resulting pyrazolium intermediate is then subjected to further functionalization to introduce the hydroxyethyl and amino groups.

The next step involves the synthesis of the thiazolyl intermediate, which is achieved through the condensation of a suitable thioamide with an α-haloketone. The thiazolyl intermediate is then coupled with the pyrazolium intermediate using a suitable coupling reagent, such as a carbodiimide, to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves the optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This may include the use of continuous flow reactors to improve reaction efficiency and reduce the formation of by-products. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, is often employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cefoselis undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for selective modification of the compound under different reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used to oxidize the hydroxyethyl group to a carbonyl group.

    Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, can be used to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can lead to the formation of a ketone or aldehyde, while reduction of the carbonyl group can result in the formation of an alcohol. Substitution reactions can introduce a wide range of functional groups, such as alkyl, acyl, or aryl groups, depending on the nucleophile used.

Scientific Research Applications

Cefoselis has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a promising candidate for drug development.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antibiotic or anticancer agent. Its unique structure allows for selective targeting of specific biological pathways, making it a valuable tool in medicinal chemistry.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in industrial processes.

Mechanism of Action

The mechanism of action of Cefoselis involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, the compound may inhibit the activity of bacterial enzymes, leading to the death of the bacterial cell. Alternatively, it may interact with cancer cell receptors, inducing apoptosis and inhibiting tumor growth.

Comparison with Similar Compounds

Cefoselis can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but differ in the substitution patterns on the pyrazolium or thiazolyl rings. These analogs may exhibit different biological activities or chemical reactivities, making them valuable for structure-activity relationship studies.

    Other β-lactam antibiotics: The compound can be compared with other β-lactam antibiotics, such as penicillins or cephalosporins. While these compounds share a common β-lactam ring structure, they differ in their side chains and overall molecular architecture, leading to differences in their spectrum of activity and resistance profiles.

Properties

IUPAC Name

3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O6S2/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28/h2-3,8,13,17,20,28H,4-7H2,1H3,(H4,21,22,23,29,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXLLRXDAYEMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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